1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
Description
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H15BrN2O2S/c1-4-13-15-5-6-16(13)19(17,18)12-8-11(14)9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
InChI Key |
UBWVUQLKIBRSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethylbenzenesulfonyl chloride and 2-ethylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, and the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
- 1-[(5-fluoro-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
- 1-[(5-iodo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
Uniqueness
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The combination of the sulfonyl and imidazole groups also provides a distinct set of chemical properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
